1-Ethyl-3-((1-phenylpyrrolidin-2-yl)methyl)urea

Medicinal Chemistry Scaffold Hopping Structure–Activity Relationship

1-Ethyl-3-((1-phenylpyrrolidin-2-yl)methyl)urea (CAS 1796971-21-5) is a synthetic organic molecule with the molecular formula C14H21N3O and a molecular weight of 247.34 g/mol. It belongs to the class of N-phenylpyrrolidinylmethyl ureas, characterized by a 1-phenylpyrrolidine ring connected via a methylene bridge at the 2-position to an N′-ethyl urea moiety.

Molecular Formula C14H21N3O
Molecular Weight 247.342
CAS No. 1796971-21-5
Cat. No. B2557802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-3-((1-phenylpyrrolidin-2-yl)methyl)urea
CAS1796971-21-5
Molecular FormulaC14H21N3O
Molecular Weight247.342
Structural Identifiers
SMILESCCNC(=O)NCC1CCCN1C2=CC=CC=C2
InChIInChI=1S/C14H21N3O/c1-2-15-14(18)16-11-13-9-6-10-17(13)12-7-4-3-5-8-12/h3-5,7-8,13H,2,6,9-11H2,1H3,(H2,15,16,18)
InChIKeyGMCOSQWRXHPSKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Ethyl-3-((1-phenylpyrrolidin-2-yl)methyl)urea (CAS 1796971-21-5): Core Structural Identity and Procurement-Relevant Specifications


1-Ethyl-3-((1-phenylpyrrolidin-2-yl)methyl)urea (CAS 1796971-21-5) is a synthetic organic molecule with the molecular formula C14H21N3O and a molecular weight of 247.34 g/mol . It belongs to the class of N-phenylpyrrolidinylmethyl ureas, characterized by a 1-phenylpyrrolidine ring connected via a methylene bridge at the 2-position to an N′-ethyl urea moiety. This specific 2-ylmethyl connectivity differentiates it structurally from the more extensively studied 3-ureidopyrrolidine scaffold (i.e., urea attached directly at the pyrrolidine 3-position without a methylene spacer), which has been explored for analgesic, CNS, and antiarrhythmic activities since the 1960s [1]. Physical property data such as melting point, boiling point, and density are not publicly disclosed in peer-reviewed literature or major databases as of the knowledge cutoff .

Why Generic Substitution Falls Short for 1-Ethyl-3-((1-phenylpyrrolidin-2-yl)methyl)urea


Superficially similar pyrrolidinyl ureas cannot be assumed interchangeable for scientific procurement because systematic SAR studies on the related 3-ureidopyrrolidine scaffold demonstrate that even minor substituent changes—such as replacing a hydrogen with a methyl or ethyl group on the urea nitrogen—produce divergent pharmacological profiles spanning analgesia, CNS stimulation, anticonvulsant activity, and sedation [1]. The target compound introduces three structural variables simultaneously relative to the classical 3-ureidopyrrolidine core: (i) a methylene spacer between the pyrrolidine ring and the urea group, (ii) urea attachment at the ring 2-position rather than the 3-position, and (iii) an N′-ethyl substitution. Each variable independently has the potential to alter hydrogen-bonding geometry, conformational flexibility, and target-binding kinetics. Without direct comparative data, however, the magnitude and direction of these effects remain unquantified; the following evidence sections therefore transparently distinguish between class-level inference and any direct measurements available.

Quantitative Differentiation Evidence for 1-Ethyl-3-((1-phenylpyrrolidin-2-yl)methyl)urea


Scaffold Topology: 2-ylmethyl Urea vs. Classical 3-Ureidopyrrolidine Connectivity

The target compound adopts a 2-ylmethyl urea topology, wherein the urea NH is linked to the pyrrolidine ring via a CH2 spacer at the 2-position. The closest classical comparator scaffold is the 3-ureidopyrrolidine series described by Helsley et al. (1968), where the urea group is attached directly (without methylene spacer) to the pyrrolidine 3-position [1]. In the Helsley series, 1-(1-substituted-3-pyrrolidinyl)-3-substituted ureas with R groups including phenyl substituents demonstrated quantifiable antiarrhythmic activity in standard animal models; however, no direct head-to-head comparison between the 2-ylmethyl and 3-ureido scaffolds has been published. The topological difference introduces an additional rotatable bond (methylene spacer) and repositions the urea pharmacophore by approximately 1.5–2.0 Å relative to the pyrrolidine nitrogen, which is expected to alter binding-site complementarity, although no quantitative target-engagement data exist for the target compound to confirm this.

Medicinal Chemistry Scaffold Hopping Structure–Activity Relationship

N′-Ethyl Substitution: Lipophilicity Shift Relative to Unsubstituted Analog (1-Phenylpyrrolidin-2-yl)urea

The target compound contains an N′-ethyl substituent on the terminal urea nitrogen. The closest unsubstituted analog, (1-phenylpyrrolidin-2-yl)urea (PubChem CID 174613829; molecular formula C11H15N3O; MW 205.26 g/mol), lacks this ethyl group [1]. The computed XLogP3-AA value for the unsubstituted analog is 1.4 [1]. Although experimentally measured logP or logD values have not been published for either compound, the addition of an ethyl group (ΔMW +42.08 g/mol; addition of two methylene units) is structurally expected to increase logP by approximately +0.8 to +1.2 units based on the π contribution of an ethyl fragment in standard fragment-based lipophilicity models. No chromatographically determined logD7.4 data are available for the target compound to verify this prediction.

Physicochemical Properties Lipophilicity Analog Design

Biological Target Class Context: Pyrrolidinyl Ureas as TrkA Kinase and Urea Transporter Inhibitor Scaffolds

Pyrrolidinyl urea derivatives have been disclosed in multiple patent families as inhibitors of TrkA kinase—a target for pain, cancer, and inflammatory diseases [1]—and as urea transporter (UT-B) inhibitors [2]. In the TrkA patent literature, compounds featuring N-phenylpyrrolidine and urea moieties with various substituents on the urea nitrogen (e.g., methoxyethyl) show IC50 values in enzymatic assays. For urea transporter inhibition, related pyrrolidinyl ureas have demonstrated IC50 values of 11 nM against human UT-B in erythrocyte lysis assays [2]. However, the specific target compound 1-ethyl-3-((1-phenylpyrrolidin-2-yl)methyl)urea has not been tested in any published TrkA or UT-B assay to date. The N-ethyl substitution and 2-ylmethyl connectivity place it within the same chemical space as these biologically active series, but no direct activity data exist to confirm target engagement or rank potency relative to disclosed analogs.

Kinase Inhibition TrkA Urea Transporter Pain Cancer

Optimal Application Scenarios for Procuring 1-Ethyl-3-((1-phenylpyrrolidin-2-yl)methyl)urea


Scaffold-Hopping Medicinal Chemistry: Diversifying Beyond 3-Ureidopyrrolidine IP Space

Medicinal chemistry teams seeking to expand patentable chemical space around pyrrolidinyl ureas can use this compound as a structurally distinct starting point. Its 2-ylmethyl urea topology differs from the extensively claimed 3-ureidopyrrolidine scaffold [1], potentially enabling novel composition-of-matter filings. The N-ethyl group provides a handle for further derivatization (e.g., N-alkylation, acylations) not available on unsubstituted urea analogs.

TrkA Kinase Chemical Probe Development with a Novel Substitution Vector

Given the established role of pyrrolidinyl ureas as TrkA inhibitors [1], this compound represents an unexplored combination of N-ethyl and 2-ylmethyl substitution. Kinase profiling groups may procure it as a tool compound to probe whether the methylene spacer and ethyl substituent confer selectivity advantages over known TrkA inhibitor chemotypes—although any such advantage remains hypothetical pending experimental testing.

Physicochemical Property Optimization: Lipophilicity-Modulated Analog Series

With a predicted logP elevation of approximately 1 unit relative to the unsubstituted (1-phenylpyrrolidin-2-yl)urea analog [1], this compound can serve as the lipophilic anchor point in a matched molecular pair analysis. Procurement enables systematic assessment of how incremental lipophilicity affects membrane permeability, metabolic stability, and off-target promiscuity in a congeneric series.

Urea Transporter Pharmacology: Expanding UT-B Inhibitor Chemotypes

Related pyrrolidinyl urea chemotypes have demonstrated potent UT-B inhibition (IC50 11 nM) [1]. While the target compound itself has not been assayed against UT-B, its procurement enables novel SAR exploration to determine whether the 2-ylmethyl connectivity and N-ethyl substitution retain, enhance, or abrogate urea transporter binding—a key question for programs targeting diuretic or cardiometabolic indications.

Quote Request

Request a Quote for 1-Ethyl-3-((1-phenylpyrrolidin-2-yl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.